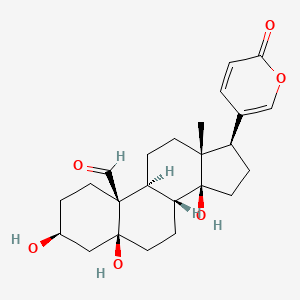
Hesperidin
Vue d'ensemble
Description
L’Hespéridine est un glycoside de flavanone principalement présent dans les agrumes tels que les oranges, les citrons et les limes. Elle a été isolée pour la première fois en 1828 par le chimiste français M. Lebreton de la couche interne blanche des peaux d’agrumes. Le nom « Hespéridine » est dérivé de « hesperidium », qui fait référence au fruit produit par les arbres d’agrumes. L’Hespéridine est connue pour ses bienfaits potentiels pour la santé, notamment ses propriétés antioxydantes, anti-inflammatoires et antimicrobiennes .
Mécanisme D'action
L’Hespéridine exerce ses effets par le biais de diverses cibles moléculaires et voies. Elle inhibe l’activité des enzymes impliquées dans l’inflammation, telles que les cytokines et les prostaglandines, réduisant ainsi l’inflammation dans l’organisme . L’Hespéridine possède également des propriétés antioxydantes, qui aident à piéger les radicaux libres et à protéger les cellules des dommages oxydatifs .
Analyse Biochimique
Biochemical Properties
Hesperidin interacts with various enzymes, proteins, and other biomolecules. It is believed to play a role in plant defense . This compound exhibits antioxidant capacity and endothelial protection against reactive oxygen species in spontaneously hypertensive rats, and improves hyperlipidemia and hyperglycemia in diabetic rats .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been reported to improve the senescence of cells, the survival of cells, the activity of mitochondria, and the kinetics of proliferation . This compound also significantly improved the antioxidant capacity of C2C12 cells exposed to H2O2 by suppressing cellular reactive oxygen species production and increasing glutathione level .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and it reduces microsomal triglyceride transfer protein (MTP) activity . This compound also seems to upregulate the LDL receptor .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The mouse control lens was significantly toughened compared to both the 1% and 2% this compound mouse lens treatments . The antioxidant levels in the lens and plasma decreased with age; however, this decrease could be nullified with either 1% or 2% this compound treatment in a concentration- and exposure time-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The supplemental dose of this compound used in most studies is 500 mg/day for humans, given orally as preventive treatment against oxidative stress and associated disorders .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase II metabolism primarily through glucuronidation and sulfonation pathways in humans . Glucuronidation of this compound occurs at positions 7 and 3’, with UGT1A9, UGT1A1, UGT1A7, UGT1A8, and UGT1A3 being the major enzymes involved in this process .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is efficiently absorbed from the intestine, whereas this compound is poorly transported via the paracellular pathway and its transport is highly dependent on conversion to hesperetin via the hydrolytic action of microflora .
Subcellular Localization
It is known that when taken orally, this compound is hydrolyzed by the gut flora and then absorbed in the colon .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’Hespéridine peut être extraite des peaux d’agrumes à l’aide de diverses méthodes. Une méthode courante implique l’utilisation de méthanol pour l’extraction, suivie d’une cristallisation dans l’eau avec l’ajout de dichlorométhane. Cette méthode permet d’obtenir une haute pureté de l’Hespéridine . Une autre méthode implique l’hydrolyse enzymatique de l’Hespéridine pour produire de l’hesperétine, qui peut ensuite être modifiée davantage .
Méthodes de production industrielle : Dans la production industrielle de l’Hespéridine, de grandes quantités d’agrumes sont traitées, et les peaux sont utilisées comme source d’Hespéridine. Le processus d’extraction implique généralement l’utilisation de solvants tels que le méthanol ou l’éthanol, suivis d’étapes de purification pour obtenir de l’Hespéridine de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : L’Hespéridine subit diverses réactions chimiques, notamment l’oxydation, la réduction et l’hydrolyse. Par exemple, l’Hespéridine peut être hydrolysée pour produire de l’hesperétine et du rutinose . Elle peut également subir une oxydation pour former de la diosmétine, un flavonoïde précieux doté de diverses propriétés pharmacologiques .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l’Hespéridine comprennent le méthanol, le dichlorométhane et les enzymes pour l’hydrolyse. Les réactions sont généralement effectuées sous des conditions contrôlées de température et de pH pour garantir un rendement élevé et une pureté des produits .
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant l’Hespéridine comprennent l’hesperétine, le rutinose et la diosmétine. Ces produits présentent diverses activités biologiques et sont utilisés dans différentes applications .
Applications de la recherche scientifique
L’Hespéridine a une large gamme d’applications de recherche scientifique. En chimie, elle est étudiée pour ses propriétés antioxydantes et anti-inflammatoires. En biologie et en médecine, l’Hespéridine est étudiée pour ses effets thérapeutiques potentiels dans diverses maladies, notamment les maladies cardiovasculaires, le diabète et le cancer . Elle est également utilisée dans l’industrie cosmétique pour ses effets bénéfiques sur la santé de la peau .
Applications De Recherche Scientifique
Hesperidin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant and anti-inflammatory properties. In biology and medicine, this compound is investigated for its potential therapeutic effects in various diseases, including cardiovascular diseases, diabetes, and cancer . It is also used in the cosmetic industry for its beneficial effects on skin health .
Comparaison Avec Des Composés Similaires
L’Hespéridine est souvent comparée à d’autres flavonoïdes tels que l’hesperétine et le glucoside d’Hespéridine. L’hesperétine, la forme aglycone de l’Hespéridine, a une activité biologique plus élevée en raison de sa meilleure solubilité et absorption . Le glucoside d’Hespéridine, en revanche, a une solubilité accrue par rapport à l’Hespéridine, ce qui le rend plus efficace dans certaines applications . D’autres composés similaires comprennent la diosmine, qui est dérivée de l’Hespéridine et possède des propriétés pharmacologiques similaires .
Composés similaires
- Hesperétine
- Glucoside d’Hespéridine
- Diosmine
L’Hespéridine se distingue par sa combinaison unique de propriétés antioxydantes, anti-inflammatoires et antimicrobiennes, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles .
Propriétés
IUPAC Name |
(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQPHWDTPGMPEX-QJBIFVCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044328 | |
| Record name | Hesperidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-26-3 | |
| Record name | Hesperidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hesperidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hesperidin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hesperidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hesperidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HESPERIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E750O06Y6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)
